

A Researcher's Comprehensive Guide to the Solubility of Iron(II) Acetate

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: **Iron(II) acetate**

Cat. No.: **B012342**

[Get Quote](#)

An In-depth Technical Guide for Scientists and Drug Development Professionals

This guide provides a detailed exploration of the solubility of **iron(II) acetate** (ferrous acetate), a compound of significant interest in chemical synthesis, catalysis, and pharmaceutical development. Understanding its solubility in both aqueous and organic media is critical for optimizing reaction conditions, developing formulations, and ensuring reproducible experimental outcomes. This document synthesizes key physicochemical data, outlines the principles governing its dissolution, and provides a robust experimental protocol for solubility determination.

Core Physicochemical Properties of Iron(II) Acetate

Iron(II) acetate, with the chemical formula $\text{Fe}(\text{C}_2\text{H}_3\text{O}_2)_2$, is an ionic compound consisting of an iron cation in the +2 oxidation state and two acetate anions.^{[1][2]} It exists in both anhydrous and hydrated forms, with the tetrahydrate ($\text{Fe}(\text{C}_2\text{H}_3\text{O}_2)_2 \cdot 4\text{H}_2\text{O}$) being a common variant. The physical appearance and properties can differ significantly between these forms.

Property	Anhydrous Iron(II) Acetate	Tetrahydrate Iron(II) Acetate
Chemical Formula	<chem>C4H6FeO4</chem> ^[3]	<chem>C4H14FeO8</chem>
Molar Mass	173.93 g/mol ^{[3][4]}	245.99 g/mol
Appearance	White to light brown/grey solid or powder ^{[3][5][6]}	Light green crystalline solid ^{[1][2][7]}
Melting Point	190-200 °C (with decomposition) ^{[3][7]}	Decomposes upon heating
Stability	Sensitive to air and moisture; oxidizes to iron(III) compounds ^{[1][8]}	More stable in air than the anhydrous form, but still susceptible to oxidation

The anhydrous form adopts a complex polymeric structure with octahedral Fe(II) centers linked by acetate ligands.^[7] This crystal lattice structure plays a crucial role in its solubility characteristics.

Aqueous Solubility: A Mechanistic Perspective

Iron(II) acetate is generally described as being highly soluble in water.^{[2][3][5][7]} The tetrahydrate form, in particular, dissolves readily to form a light green aqueous solution.^{[2][7]}

Mechanism of Dissolution

The dissolution of an ionic compound like **iron(II) acetate** in water is an energetic balancing act between two key processes:

- Lattice Energy: The energy required to break apart the ionic bonds holding the Fe^{2+} and CH_3COO^- ions together in the solid crystal lattice.^[9]
- Hydration Energy: The energy released when these separated ions are surrounded and stabilized by polar water molecules through ion-dipole interactions.^[9]

For **iron(II) acetate**, the substantial hydration energy released from the interaction of water with the Fe^{2+} cation and the acetate anions overcomes the compound's lattice energy, leading to its

high solubility.[9][10]

Factors Influencing Aqueous Solubility

Several factors can significantly alter the solubility of **iron(II) acetate** in aqueous systems:

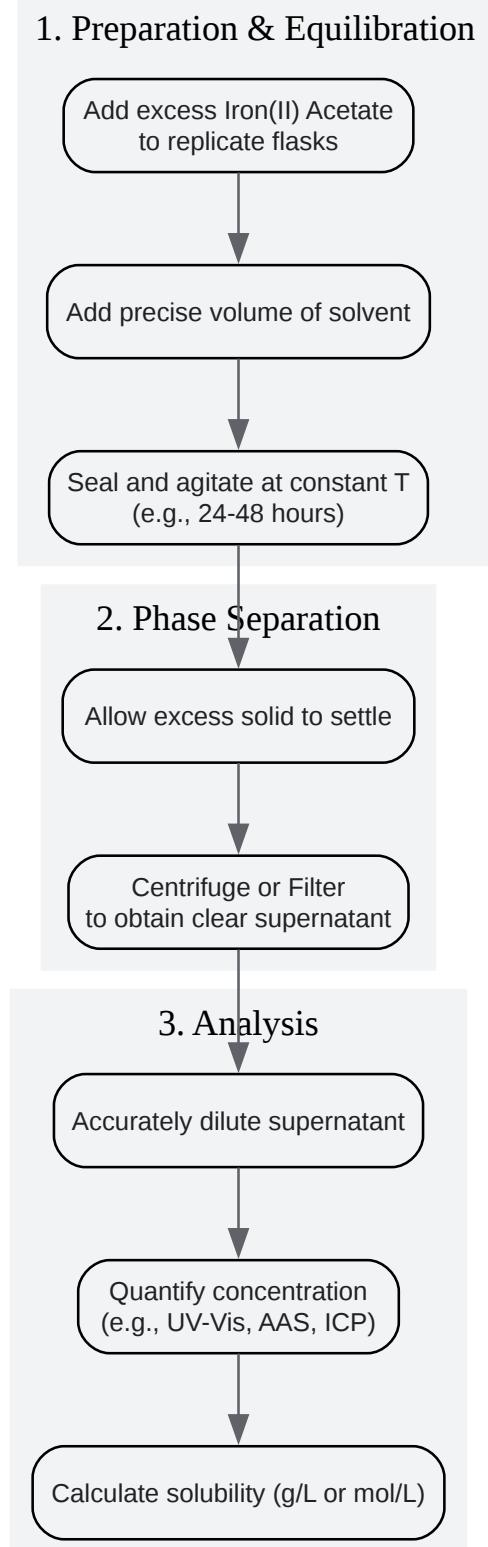
- Temperature: For most solid ionic compounds, solubility increases with temperature.[1][9] The additional thermal energy helps to overcome the lattice forces, promoting dissolution. While specific quantitative data for **iron(II) acetate** across a wide temperature range is sparse in readily available literature, this general principle holds true.[1][11]
- pH: The solubility of **iron(II) acetate** is pH-dependent. In more acidic conditions, its solubility is enhanced.[1][11] This is due to the equilibrium of the acetate ion (a weak base). In acidic solutions, the acetate ions react with H^+ ions to form acetic acid, shifting the dissolution equilibrium towards the dissolved state according to Le Châtelier's principle. Conversely, in basic solutions, the formation of insoluble iron(II) hydroxide (Fe(OH)_2) can occur, reducing the concentration of dissolved Fe^{2+} and thus decreasing the overall solubility.
- Common Ion Effect: The presence of a common ion, such as from sodium acetate or iron(II) chloride, will decrease the solubility of **iron(II) acetate**.[9][10] The addition of either Fe^{2+} or CH_3COO^- ions to a saturated solution will shift the equilibrium back towards the solid, undissolved state.[10]
- Oxidation: Fe^{2+} ions in solution are susceptible to oxidation by atmospheric oxygen, converting them to Fe^{3+} ions. This can lead to the formation of brownish iron(III) hydroxide precipitates or basic iron(III) acetates, which are generally less soluble and can complicate solubility measurements.[1][12] Therefore, handling solutions under an inert atmosphere (e.g., nitrogen or argon) is recommended for precise work.[13]

Solubility in Organic Solvents

The solubility of **iron(II) acetate** in organic solvents is more varied and is primarily dictated by the polarity of the solvent.

Solvent	Qualitative Solubility	Rationale / Notes
Methanol	Soluble[13]	A polar protic solvent capable of hydrogen bonding and solvating the ions effectively.
Ethanol	Soluble[14]	Similar to methanol, its polarity allows for the dissolution of the ionic compound.
N,N-Dimethylformamide (DMF)	Very Soluble[13]	A highly polar aprotic solvent that can effectively solvate cations.
Glacial Acetic Acid	Sparingly Soluble[13]	The presence of the common acetate ion limits solubility. Anhydrous iron(II) acetate has a reported solubility of approximately 0.037 mol/kg in a mixture of acetic acid and acetic anhydride.[15]
Chloroform	Very Slightly Soluble[13]	A nonpolar solvent, unable to effectively solvate the Fe^{2+} and acetate ions.

The principle of "like dissolves like" is paramount. Polar solvents, especially those capable of strong dipole-dipole interactions or hydrogen bonding, are better suited to dissolve ionic salts like **iron(II) acetate** compared to nonpolar solvents.[10]


Experimental Protocol: Thermodynamic Solubility Determination via Shake-Flask Method

The shake-flask method is considered the gold standard for determining the equilibrium (thermodynamic) solubility of a compound.[16] It involves agitating an excess of the solid compound with the solvent for a prolonged period to ensure equilibrium is reached.

Methodology

- Preparation: Add an excess amount of solid **iron(II) acetate** to several replicate flasks or vials. (The amount should be sufficient to ensure a solid phase remains after equilibrium).
- Solvent Addition: Add a precise volume of the desired solvent (e.g., deionized water, ethanol) to each flask.
- Equilibration: Seal the flasks and place them in a shaker bath set to a constant, controlled temperature (e.g., 25 °C). Agitate the flasks for a sufficient duration to reach equilibrium. A minimum of 24 hours is recommended, with checks at multiple time points (e.g., 24h, 48h) to confirm that the concentration is no longer changing.[16][17]
- Phase Separation: Once equilibrium is achieved, allow the flasks to stand undisturbed at the controlled temperature for a short period to let the excess solid settle. Carefully separate the saturated supernatant from the solid residue. This is typically done by centrifugation followed by drawing off the supernatant, or by filtration through a syringe filter (e.g., 0.22 µm PVDF) that does not interact with the compound.[16]
- Quantification: Accurately dilute a known volume of the clear, saturated supernatant. Analyze the concentration of **iron(II) acetate** in the diluted sample using a validated analytical method, such as UV-Vis spectrophotometry or a more specific technique like Atomic Absorption Spectroscopy (AAS) or Inductively Coupled Plasma (ICP) for iron content.[17]
- Calculation: Calculate the original concentration in the saturated solution, accounting for the dilution factor. This value represents the thermodynamic solubility of the compound under the tested conditions.

Workflow Diagram

[Click to download full resolution via product page](#)

Caption: Shake-Flask method for determining thermodynamic solubility.

Conclusion

Iron(II) acetate is a water-soluble compound, with its dissolution governed by the interplay of lattice and hydration energies. Its solubility is sensitive to temperature, pH, and the presence of common ions. In organic media, its solubility is highest in polar solvents like methanol and DMF. For researchers and drug development professionals, a thorough understanding of these solubility characteristics is essential for controlling chemical reactions, designing purification strategies, and developing stable formulations. The standardized shake-flask method provides a reliable means of quantifying these critical parameters for successful research and development.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. solubilityofthings.com [solubilityofthings.com]
- 2. Page loading... guidechem.com
- 3. nbinno.com [nbinno.com]
- 4. fishersci.at [fishersci.at]
- 5. iron(II) acetate chemister.ru
- 6. Iron(II) acetate - Hazardous Agents | Haz-Map haz-map.com
- 7. Iron(II) acetate - Wikipedia en.wikipedia.org
- 8. Iron(II) acetate | Fe(OAc)₂ | Fe(CH₃COO)₂ – Ereztech ereztech.com
- 9. Explain any four factors which affect the solubility of ionic compoun - askIITians askiitians.com
- 10. Explain any four factors which affect the solubility class 12 chemistry CBSE vedantu.com
- 11. solubilityofthings.com [solubilityofthings.com]
- 12. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 13. echemi.com [echemi.com]
- 14. Iron(II) acetate - Crystal growing [en.crystals.info]
- 15. RU2269508C2 - Ferrous acetate preparation method - Google Patents [patents.google.com]
- 16. enamine.net [enamine.net]
- 17. bioassaysys.com [bioassaysys.com]
- To cite this document: BenchChem. [A Researcher's Comprehensive Guide to the Solubility of Iron(II) Acetate]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b012342#iron-ii-acetate-solubility-in-water-and-organic-solvents>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com